6-Bromo-1,1-dimethylindane

Catalog No.
S1912377
CAS No.
67159-88-0
M.F
C11H13B
M. Wt
225.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-1,1-dimethylindane

CAS Number

67159-88-0

Product Name

6-Bromo-1,1-dimethylindane

IUPAC Name

5-bromo-3,3-dimethyl-1,2-dihydroindene

Molecular Formula

C11H13B

Molecular Weight

225.12 g/mol

InChI

InChI=1S/C11H13Br/c1-11(2)6-5-8-3-4-9(12)7-10(8)11/h3-4,7H,5-6H2,1-2H3

InChI Key

XTSAEIQNMRIQAS-UHFFFAOYSA-N

SMILES

CC1(CCC2=C1C=C(C=C2)Br)C

Canonical SMILES

CC1(CCC2=C1C=C(C=C2)Br)C

6-Bromo-1,1-dimethylindane is a brominated derivative of 1,1-dimethylindane, a bicyclic compound characterized by a fused indane structure. The presence of the bromine atom at the 6-position introduces unique chemical properties and reactivity patterns. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its structural features that allow for various functionalizations.

The chemical reactivity of 6-bromo-1,1-dimethylindane primarily involves electrophilic substitution reactions, typical of brominated aromatic compounds. The bromine atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles. Additionally, the compound can undergo dehydrohalogenation to form alkenes or further bromination under specific conditions. For instance, reactions involving N-bromosuccinimide (NBS) have been reported to yield various dibrominated products from 1,1-dimethylindene and its derivatives .

Synthesis of 6-bromo-1,1-dimethylindane typically involves bromination of 1,1-dimethylindene or its derivatives. Common methods include:

  • Electrophilic Bromination: Using elemental bromine or N-bromosuccinimide in non-polar solvents like carbon tetrachloride.
  • Regiospecific Reactions: Utilizing tribromide anions to selectively form the desired brominated product under controlled conditions .

For example, a method described involves treating 1,1-dimethylindene with bromine in chloroform to yield a mixture of isomers that can be separated through distillation .

6-Bromo-1,1-dimethylindane finds applications primarily in organic synthesis as an intermediate for producing more complex molecules. Its structure allows for further derivatization, making it useful in developing pharmaceuticals and agrochemicals. Additionally, the compound may serve as a building block for materials science applications due to its unique electronic properties.

Several compounds exhibit structural similarities to 6-bromo-1,1-dimethylindane. Below is a comparison highlighting their uniqueness:

CompoundStructure FeaturesUnique Properties
1,1-DimethylindaneNo halogen substituentBase structure for further modifications
2-Bromo-1,1-dimethylindaneBromine at position 2Increased reactivity compared to unsubstituted form
3-Bromo-1,1-dimethylindaneBromine at position 3Different regioselectivity in reactions
2,3-Dibromo-1,1-dimethylindeneTwo bromines at positions 2 and 3Enhanced biological activity potential

6-Bromo-1,1-dimethylindane is unique due to its specific substitution pattern and potential for diverse chemical transformations not present in simpler analogs.

XLogP3

4.3

Wikipedia

6-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene

Dates

Modify: 2023-08-16

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